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Compound of Interest

Compound Name: AUR1545

Cat. No.: B15606614

Introduction

AUR1545 is a potent and selective heterobifunctional degrader of the histone
acetyltransferases KAT2A and its paralog KAT2B.[1][2][3] These enzymes are crucial
transcriptional activators involved in early development and have been identified as key drivers
of tumor cell plasticity in various cancers, including acute myeloid leukemia (AML).[1][2] In AML
cell lines such as MOLM-13, AUR1545 has been demonstrated to inhibit proliferation and
induce profound cell state changes consistent with a more mature differentiation phenotype.[2]
[4] These application notes provide detailed protocols for the culture of MOLM-13 cells and the
subsequent treatment with AUR1545 to study its effects on cell proliferation, protein

degradation, and cell differentiation.
Mechanism of Action

AUR1545 functions by selectively targeting KAT2A and KAT2B for degradation.[3] As a
heterobifunctional degrader, it is presumed to bring these target proteins into proximity with an
E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the
proteasome. The degradation of KAT2A and KAT2B disrupts their role in acetylating histones
and other non-histone substrates, which can alter gene expression programs.[4] In MOLM-13
cells, this leads to a shift from a proliferative, plastic state towards a more terminally
differentiated monocytic phenotype.[4][5] This therapeutic approach aims to reverse the cancer
cells' hijacking of normal developmental pathways.[2]
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Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of AUR1545 in the MOLM-13 cell

line.
Parameter Cell Line Value Reference
GI50 MOLM-13 1.2 nM [6]

Experimental Protocols
MOLM-13 Cell Culture

MOLM-13 cells are human acute myeloid leukemia cells that grow in suspension.[7]
a. Media and Reagents:

e RPMI-1640 medium (e.g., Gibco, Cat. No. 11875093)

o Fetal Bovine Serum (FBS), heat-inactivated (e.g., Gibco, Cat. No. 10270106)
 Penicillin-Streptomycin (10,000 U/mL) (optional, e.g., Gibco, Cat. No. 15140122)
e Phosphate-Buffered Saline (PBS), pH 7.4 (e.g., Gibco, Cat. No. 10010023)

e Trypan Blue Stain (0.4%) (e.g., Gibco, Cat. No. 15250061)

b. Complete Growth Medium:

« RPMI-1640

» 10% Heat-Inactivated FBS

e 1% Penicillin-Streptomycin (optional)

c. Cell Thawing:

e Warm complete growth medium to 37°C in a water bath.
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e Quickly thaw the cryovial of MOLM-13 cells in the 37°C water bath until a small ice crystal

remains.

o Aseptically transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-
warmed complete growth medium.

e Centrifuge at 300 x g for 5 minutes.

» Discard the supernatant and gently resuspend the cell pellet in 5-10 mL of fresh, pre-warmed
complete growth medium.

o Transfer the cell suspension to a T-25 or T-75 culture flask.
e Incubate at 37°C in a humidified atmosphere with 5% CO2.
d. Cell Maintenance and Subculturing:

e MOLM-13 cells should be maintained at a density between 0.4 x 10”6 and 2.0 x 10”6
cells/mL.[8][9]

e Every 2-3 days, determine the cell density and viability using a hemocytometer or automated
cell counter with Trypan Blue exclusion.

e To subculture, calculate the volume of cell suspension needed to seed a new flask at a
density of approximately 1.0 x 1076 cells/mL.[8]

o Transfer the calculated volume of cells to a new culture flask and add fresh complete growth
medium to the desired final volume.

AUR1545 Treatment Protocol

a. Stock Solution Preparation:

e AUR1545 is typically supplied as a solid. To prepare a 10 mM stock solution, dissolve the
compound in sterile DMSO.

o For example, to prepare 1 mL of a 10 mM stock, dissolve the appropriate mass of AUR1545
in 1 mL of DMSO.
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 Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and
store at -80°C for long-term storage or -20°C for short-term storage.[3]

b. Treatment of MOLM-13 Cells:

e Seed MOLM-13 cells in a multi-well plate or culture flask at the desired density for your
specific assay (e.g., 0.5 x 10”6 cells/mL).

o Prepare serial dilutions of AUR1545 in complete growth medium from your stock solution.
Ensure the final DMSO concentration in the culture medium is consistent across all
conditions (including the vehicle control) and is typically < 0.1%.

e Add the AUR1545 dilutions or vehicle control (DMSO) to the cell culture wells.

» Incubate the cells for the desired period (e.g., 48 hours for protein degradation and
differentiation analysis, or up to 8 days for proliferation assays).[4]

Cell Proliferation Assay

This protocol is based on assessing cell count after 8 days of treatment.[4]

e Seed MOLM-13 cells in a 24-well plate at a density of 0.2 x 1076 cells/mL in 1 mL of
complete growth medium.

o Treat the cells with a range of AUR1545 concentrations (e.g., 0.1 nM to 100 nM) and a
vehicle control (DMSO).

¢ Incubate the plate at 37°C and 5% CO2 for 8 days.
e On day 8, resuspend the cells in each well thoroughly.

o Determine the viable cell count for each condition using a hemocytometer and Trypan Blue
staining or an automated cell counter.

o Calculate the cell proliferation inhibition relative to the vehicle control.

Western Blot for KAT2A/B Degradation
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This protocol is based on a 48-hour treatment period.[4]

Seed 2 x 10"6 MOLM-13 cells in a 6-well plate in 2 mL of complete growth medium.
Treat the cells with AUR1545 (e.g., at 1 nM and 10 nM) and a vehicle control for 48 hours.

Harvest the cells by transferring the suspension to a conical tube and centrifuging at 300 x g
for 5 minutes.

Wash the cell pellet once with ice-cold PBS.

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
Determine the protein concentration of the lysates using a BCA assay.
Denature 20-30 ug of protein per sample by boiling in Laemmli sample buffer.

Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose
membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with primary antibodies against KAT2A, KAT2B, and a loading
control (e.g., B-actin or GAPDH) overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an
imaging system.

Flow Cytometry for Differentiation Marker (CD86)

This protocol is based on a 48-hour treatment period to assess the induction of the monocytic
differentiation marker CD86.[4]

e Seed MOLM-13 cells as described for the Western blot protocol.

o Treat the cells with AUR1545 (e.g., at 1 nM and 10 nM) and a vehicle control for 48 hours.
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» Harvest the cells and centrifuge at 300 x g for 5 minutes.
e Wash the cells twice with ice-cold FACS buffer (e.g., PBS with 2% FBS).
o Resuspend the cells in FACS buffer to a concentration of 1 x 10"7 cells/mL.

e Add a fluorescently conjugated anti-human CD86 antibody (and an appropriate isotype
control in a separate tube) to 100 uL of the cell suspension.

¢ |ncubate for 30 minutes at 4°C in the dark.
e Wash the cells twice with FACS buffer.

e Resuspend the cells in 300-500 pL of FACS buffer containing a viability dye (e.g., DAPI or
Propidium lodide) to exclude dead cells from the analysis.

» Analyze the samples on a flow cytometer. Gate on the live, single-cell population and
quantify the percentage of CD86-positive cells.

Visualizations
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Caption: Signaling pathway of AUR1545 in MOLM-13 cells.
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Caption: Experimental workflow for studying AUR1545 in MOLM-13 cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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culture]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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